1-Chloro-4-(isocyanatophenoxy)benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H8ClNO2 |
|---|---|
Molecular Weight |
245.66 g/mol |
IUPAC Name |
1-chloro-4-(2-isocyanatophenoxy)benzene |
InChI |
InChI=1S/C13H8ClNO2/c14-10-5-7-11(8-6-10)17-13-4-2-1-3-12(13)15-9-16/h1-8H |
InChI Key |
PHUNSVFEIHWNHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Chloro 4 Isocyanatophenoxy Benzene and Precursors
Precursor Synthesis Strategies Involving Chlorinated Benzenes and Phenols
The introduction of a chlorine atom onto a phenol (B47542) ring is a primary step in forming a necessary precursor, 4-chlorophenol (B41353). This is achieved through electrophilic aromatic substitution, a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. quora.comwikipedia.org The hydroxyl (-OH) group of phenol is a powerful activating group and an ortho, para-director, meaning it increases the electron density at the positions ortho and para to it, making these sites susceptible to electrophilic attack. byjus.comchemistrysteps.com
Phenol's high reactivity allows it to undergo halogenation even without a Lewis acid catalyst, which is often required for less activated aromatic rings. wikipedia.orgbyjus.com The direct chlorination of phenol can yield 4-chlorophenol. wikipedia.org The choice of solvent and reaction conditions is crucial for maximizing the yield of the desired para-isomer over the ortho-isomer. Chlorination of phenol in polar solvents tends to favor the formation of the 4-chloro derivative. wikipedia.org Another effective reagent for this transformation is sulfuryl chloride, which, when mixed with phenol, can produce 4-chlorophenol in high yield. prepchem.com
| Reagent | Conditions | Product Focus | Reference |
| Chlorine (Cl₂) | Polar solvent | Favors 4-chlorophenol | wikipedia.org |
| Sulfuryl chloride (SO₂Cl₂) | Room temp, then warming | 4-chlorophenol (high yield) | prepchem.com |
| Bromine (Br₂) in CHCl₃ | Low temperature | Monobromophenols (ortho and para) | byjus.com |
The formation of the diaryl ether bond is a pivotal step, linking the chlorinated phenyl unit with another phenoxy group. The Ullmann condensation is a classic and widely used method for this purpose. wikipedia.orgbeilstein-journals.org This reaction involves the copper-promoted coupling of an aryl halide with a phenol (or its corresponding phenoxide salt). wikipedia.orgnih.gov
Traditional Ullmann conditions often require stoichiometric amounts of copper powder and high reaction temperatures, frequently exceeding 200°C, in high-boiling polar solvents like N-methylpyrrolidone or dimethylformamide. wikipedia.orgbeilstein-journals.org These demanding conditions can limit the functional group tolerance of the reaction. nih.gov
Modern advancements have led to milder and more efficient protocols. These improved methods often utilize soluble copper(I) salts, such as copper(I) iodide (CuI), in catalytic amounts. beilstein-journals.org The efficacy of these catalytic systems is significantly enhanced by the use of chelating ligands, such as N,N-dimethylglycine, which accelerate the reaction and allow for lower temperatures (e.g., 90°C). beilstein-journals.org The base used to deprotonate the phenol is also a critical parameter, with cesium carbonate (Cs₂CO₃) often proving effective. umass.edu For instance, the synthesis of 1-chloro-4-phenoxybenzene can be achieved by coupling 4-chlorophenol with a suitable aryl partner under these catalyzed conditions.
The Halogen Exchange (Halex) reaction is a type of nucleophilic aromatic substitution where a halogen atom on an aromatic ring is displaced by another halide. researchgate.net This reaction is most commonly employed for fluorination by treating an aryl chloride or bromide with a fluoride (B91410) salt, such as potassium fluoride (KF), at high temperatures. researchgate.netgoogle.com
While the primary application of the Halex reaction is in fluorination, the underlying principle of nucleophilic aromatic substitution is relevant to diaryl ether synthesis. The formation of a diaryl ether by reacting an aryl halide with a phenoxide is also a nucleophilic aromatic substitution reaction. For this reaction to proceed without a metal catalyst, the aromatic ring of the aryl halide must be "activated" by the presence of strong electron-withdrawing groups (e.g., a nitro group) at the ortho and/or para positions. In the context of synthesizing the 1-chloro-4-phenoxybenzene backbone, which lacks such strong activation, direct catalyst-free nucleophilic aromatic substitution is challenging. Therefore, copper-catalyzed methods like the Ullmann condensation are generally required to facilitate the ether linkage formation. beilstein-journals.org
Isocyanate Functional Group Introduction Techniques
The final stage in the synthesis of 1-Chloro-4-(isocyanatophenoxy)benzene is the introduction of the isocyanate (-NCO) group. This is typically accomplished by converting a primary amine precursor, namely 4-(4-aminophenoxy)-1-chlorobenzene. This amine intermediate can be synthesized via the aforementioned etherification strategies, for example, by coupling 4-chlorophenol with 4-aminophenol. digitellinc.com
The most established and large-scale industrial method for producing isocyanates is the reaction of a primary amine with phosgene (B1210022) (COCl₂). ionike.comgoogle.com This process involves two main steps: the initial reaction of the amine with phosgene to form an intermediate carbamoyl (B1232498) chloride, followed by thermal dehydrochlorination to yield the isocyanate and hydrogen chloride. google.com
While this method is highly effective, it has significant drawbacks related to the extreme toxicity of phosgene and the corrosive nature of the hydrogen chloride byproduct. ionike.comnih.gov These issues have spurred considerable research into developing safer, non-phosgene alternatives. nih.govacs.org
Several classical name reactions in organic chemistry provide phosgene-free pathways to isocyanates through molecular rearrangements. These methods typically generate the isocyanate intermediate, which can be isolated or used in situ.
Curtius Rearrangement : This versatile reaction transforms a carboxylic acid into an isocyanate via an acyl azide (B81097) intermediate. nih.govallen.in The acyl azide, prepared from the carboxylic acid, undergoes thermal decomposition, losing nitrogen gas (N₂) to form the isocyanate in a concerted process. wikipedia.org The migration of the R-group occurs with complete retention of its stereochemistry. allen.inwikipedia.org This method is valued for its mild conditions and tolerance of a wide variety of functional groups. nih.gov
Hofmann Rearrangement : The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgchemistrysteps.com The reaction is initiated by treating the amide with bromine and a strong base, like sodium hydroxide, to form an N-bromoamide. wikipedia.org Subsequent deprotonation and rearrangement lead to the formation of the isocyanate, which is then typically hydrolyzed in the aqueous basic media to an unstable carbamic acid that decarboxylates to the amine. wikipedia.orgchemistrysteps.com If the reaction is conducted under anhydrous conditions, the isocyanate can be isolated. thermofisher.com
Lossen Rearrangement : This reaction involves the conversion of a hydroxamic acid or its derivatives (such as O-acyl esters) into an isocyanate. unacademy.comwikipedia.org The process is typically initiated by a base, which deprotonates the hydroxamic acid derivative. lscollege.ac.in This is followed by a spontaneous rearrangement that expels a carboxylate anion and forms the isocyanate intermediate. lscollege.ac.inslideshare.net Like the Curtius and Hofmann rearrangements, the Lossen rearrangement provides a valuable non-phosgene route to isocyanates. acs.org
| Rearrangement | Starting Material | Key Intermediate | Key Reagents | Byproducts |
| Curtius | Carboxylic Acid | Acyl Azide | Azide source (e.g., NaN₃), Acid chloride formation | N₂ |
| Hofmann | Primary Amide | N-bromoamide | Br₂, NaOH | NaBr, H₂O, CO₂ (if hydrolyzed) |
| Lossen | Hydroxamic Acid derivative | O-acylated hydroxamate | Base, Activating agent for -OH group | Carboxylate anion |
Direct Carbonylation Approaches
Direct carbonylation of aromatic amines to isocyanates presents a more atom-economical and potentially safer alternative to the conventional use of phosgene. This approach typically involves the use of a transition metal catalyst, most commonly palladium-based systems, and a carbonyl source such as carbon monoxide (CO). The direct carbonylation of 4-(4-chlorophenoxy)aniline (B91003) to this compound, while not extensively documented in dedicated studies, can be understood through the established mechanisms of similar transformations.
The general reaction involves the oxidative carbonylation of the primary amine. In a typical catalytic cycle, the palladium catalyst coordinates with the aniline (B41778) precursor and carbon monoxide. An oxidant is required to facilitate the reductive elimination of the isocyanate product and regenerate the active catalytic species.
Key Research Findings:
Catalyst Systems: Palladium complexes are the most investigated catalysts for the oxidative carbonylation of amines. The choice of ligands and additives can significantly influence the reaction's efficiency and selectivity.
Carbonyl Sources: While carbon monoxide is the most direct carbonyl source, its gaseous nature and toxicity have led to the exploration of CO surrogates.
Reaction Conditions: These reactions often require elevated temperatures and pressures to proceed efficiently. The solvent system also plays a crucial role in catalyst stability and product solubility.
A significant challenge in the direct carbonylation of multifunctional anilines like 4-(4-chlorophenoxy)aniline is the potential for side reactions, such as the formation of ureas and carbamates. The presence of the chloro- and ether functionalities may also influence the electronic properties of the amine and its reactivity.
Table 1: Illustrative Conditions for Direct Carbonylation of Aromatic Amines
| Parameter | Typical Range/Value |
| Catalyst | Palladium(II) acetate, Palladium(II) chloride |
| Ligand | Phosphine-based ligands (e.g., triphenylphosphine) |
| Carbonyl Source | Carbon Monoxide (CO) |
| Oxidant | Benzoquinone, Oxygen |
| Solvent | Dichloromethane, Toluene |
| Temperature | 80-150 °C |
| Pressure | 1-10 atm of CO |
Optimization of Multi-Step Synthetic Sequences
Yield Enhancement Strategies
Maximizing the yield of this compound involves a systematic approach to optimizing reaction parameters. Key strategies include:
Catalyst Screening and Loading: Identifying the most active and stable catalyst for the carbonylation step is crucial. The optimal catalyst loading is a balance between achieving a high reaction rate and minimizing costs.
Temperature and Pressure Optimization: For direct carbonylation, a careful study of temperature and pressure profiles is necessary to maximize the formation of the isocyanate while minimizing thermal degradation and side product formation.
Solvent Selection: The choice of solvent can impact reactant solubility, catalyst stability, and the reaction pathway. High-boiling, inert solvents are often preferred for isocyanate synthesis.
Control of Stoichiometry: Precise control over the molar ratios of reactants and reagents is essential to drive the reaction to completion and avoid the formation of byproducts.
Table 2: Factors Influencing Yield in Isocyanate Synthesis
| Factor | Effect on Yield | Optimization Strategy |
| Catalyst Activity | Higher activity can lead to faster conversion and higher yields. | Screening of different metal-ligand combinations. |
| Reaction Temperature | Can influence reaction rate and selectivity. | Optimization to find the ideal temperature for maximum yield without significant byproduct formation. |
| Reactant Concentration | Affects reaction kinetics. | Adjustment of concentrations to favor the desired reaction pathway. |
| Purity of Precursors | Impurities in the starting materials can lead to side reactions and lower yields. | Purification of 4-(4-chlorophenoxy)aniline before the carbonylation step. |
Selectivity Control in Multi-Functional Systems
The presence of multiple functional groups in the 4-(4-chlorophenoxy)aniline precursor—the primary amine, the chloro group, and the ether linkage—necessitates precise control over reaction selectivity to avoid unwanted side reactions.
Chemoselectivity: The primary goal is the selective carbonylation of the amine group without affecting the chloro- or ether functionalities. The choice of catalyst and reaction conditions is paramount in achieving this. For instance, certain palladium catalysts are known to be highly selective for aminocarbonylation.
Avoiding Side Reactions: The formation of symmetrical ureas, resulting from the reaction of the isocyanate product with the starting aniline, is a common side reaction. This can often be mitigated by controlling the reaction kinetics, for example, by slowly adding the amine to the reaction mixture or by using specific catalyst systems that favor isocyanate formation.
Ligand Effects: The electronic and steric properties of the ligands coordinated to the metal center can influence the catalyst's selectivity. Bulky ligands, for example, can create a steric environment that favors the formation of the desired product.
Sustainable and Green Chemistry Considerations in Synthetic Pathways
The principles of green chemistry are increasingly being applied to the synthesis of isocyanates to reduce the environmental impact and improve the safety of these processes.
Phosgene-Free Routes: The avoidance of highly toxic phosgene is a primary goal in green isocyanate synthesis. Direct carbonylation, as discussed, is a key phosgene-free alternative. Other approaches include the thermal decomposition of carbamates, which can be synthesized from amines and less hazardous reagents like dimethyl carbonate.
Atom Economy: Synthetic routes with high atom economy are preferred as they generate less waste. Direct carbonylation is inherently more atom-economical than traditional methods that involve protecting groups or generate stoichiometric byproducts.
Energy Efficiency: The development of more active catalysts that can operate under milder conditions (lower temperatures and pressures) can significantly reduce the energy consumption of the synthesis.
Use of Renewable Feedstocks and Solvents: While the synthesis of this compound is currently reliant on petrochemical feedstocks, future research may explore bio-based routes for the synthesis of the aromatic precursors. The use of greener, less toxic, and recyclable solvents is also an important consideration.
Table 3: Green Chemistry Metrics for Isocyanate Synthesis
| Green Chemistry Principle | Application in the Synthesis of this compound |
| Prevention | Designing synthetic routes that minimize waste generation. |
| Atom Economy | Utilizing reactions like direct carbonylation that maximize the incorporation of starting materials into the final product. |
| Less Hazardous Chemical Syntheses | Replacing toxic reagents like phosgene with safer alternatives such as carbon monoxide or dimethyl carbonate. |
| Catalysis | Employing catalytic methods to reduce energy requirements and improve selectivity. |
Chemical Reactivity and Mechanistic Investigations of 1 Chloro 4 Isocyanatophenoxy Benzene
Reactions Involving the Isocyanate Moiety
The isocyanate group is characterized by a carbon atom double-bonded to both an oxygen and a nitrogen atom. This arrangement makes the central carbon atom highly electrophilic and thus a prime target for nucleophilic attack. This reactivity is the foundation for the most common and synthetically useful transformations of 1-Chloro-4-(isocyanatophenoxy)benzene.
Nucleophilic addition is the hallmark reaction of isocyanates. Compounds with active hydrogen atoms, such as alcohols and amines, readily add across the C=N double bond of the isocyanate group.
In the presence of an alcohol (R'-OH), the isocyanate moiety of this compound undergoes a nucleophilic addition reaction to form a urethane (B1682113) (also known as a carbamate). The mechanism involves the attack of the lone pair of electrons from the alcohol's oxygen atom on the electrophilic carbon of the isocyanate. This is followed by a proton transfer to the nitrogen atom, resulting in the stable urethane linkage (-NH-C(O)-O-).
This reaction is fundamental to the production of polyurethanes. When this compound is reacted with a diol or a polyol (a molecule with multiple hydroxyl groups), a polymerization reaction occurs, leading to the formation of a polyurethane. The repeating urethane linkages form the backbone of the polymer chain. The properties of the resulting polyurethane can be tailored by varying the structure of the polyol co-monomer.
Table 1: Nucleophilic Addition Reactions of the Isocyanate Group
| Nucleophile | Reactant | Resulting Functional Group | Product Class |
|---|---|---|---|
| Alcohol (R'-OH) | Isocyanate | Urethane (-NH-CO-O-) | Carbamate (B1207046) |
The reaction between the isocyanate group and an amine (primary or secondary) is analogous to the reaction with alcohols but is typically much faster. This reaction yields a substituted urea (B33335), with a urea linkage (-NH-C(O)-NH-). The high reactivity is due to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols.
Similarly, this reaction is the basis for the synthesis of polyureas. The reaction of this compound with a diamine results in a step-growth polymerization, forming a polymer chain linked by urea groups. Polyureas are known for their excellent mechanical properties and chemical resistance. The conventional production of polyureas often involves the use of diisocyanates. google.com
Aromatic isocyanates are known to participate in cycloaddition reactions. acs.org For instance, they can undergo [2+2] cycloaddition with electron-rich alkenes to form four-membered β-lactam rings. The isocyanate acts as a 2π component in this reaction. Furthermore, isocyanates can react as dipolarophiles in [3+2] cycloaddition reactions with 1,3-dipoles such as azides or nitrile oxides, leading to the formation of five-membered heterocyclic rings. researchgate.net While specific studies on this compound are limited, its isocyanate group is expected to exhibit this characteristic reactivity of aryl isocyanates. acs.orgacs.org
In the absence of other nucleophiles and often promoted by catalysts, isocyanates can react with themselves. The most significant of these reactions is trimerization, where three isocyanate molecules cyclize to form a highly stable, six-membered heterocyclic ring known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). doxuchem.com
This trimerization is frequently catalyzed by a range of substances, including tertiary amines, alkali metal carboxylates, and certain organometallic compounds. google.comdoxuchem.com The resulting isocyanurate structure imparts enhanced thermal stability and rigidity to materials. nih.gov Aromatic isocyanates readily undergo this reaction, which can be a competing process during polyurethane or polyurea synthesis if not properly controlled. google.comnih.gov
Table 2: Common Catalyst Types for Isocyanate Trimerization
| Catalyst Class | Examples |
|---|---|
| Tertiary Amines | 1,4-diazabicyclo[2.2.2]octane (DABCO), DMP-30 |
| Metal Carboxylates | Sodium oxalate, Potassium acetate |
| Organometallic Compounds | Lead salts, Tin compounds |
Nucleophilic Addition Reactions with Alcohols and Amines
Reactions Involving the Chlorophenyl Moiety
The chlorophenyl group in this compound is significantly less reactive than the isocyanate moiety. The chlorine atom is attached to an sp²-hybridized carbon of the benzene (B151609) ring, and the C-Cl bond is strong. The primary reaction pathway for this part of the molecule is nucleophilic aromatic substitution (SNAr).
In a typical SNAr reaction, a strong nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine). masterorganicchemistry.com For such a reaction to proceed, the aromatic ring usually needs to be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. youtube.com In this compound, the phenoxy group is a weakly deactivating, ortho-para directing group for electrophilic substitution, and it does not provide the strong activation required for facile SNAr. Consequently, displacing the chlorine atom with a nucleophile would require harsh reaction conditions, such as high temperatures, high pressures, or the use of specific metal catalysts (e.g., copper in the Ullmann condensation).
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) on this compound involves two distinct aromatic rings with competing directing effects. The regioselectivity of substitution is determined by the activating and deactivating nature of the substituents on each ring. libretexts.orgaakash.ac.in
Ring A (Chlorinated Phenyl Ring): This ring is substituted with a chlorine atom and the 4-isocyanatophenoxy group.
The chlorine atom is a weakly deactivating group due to its inductive electron withdrawal, yet it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the cationic intermediate (the sigma complex). organicchemistrytutor.comlibretexts.org
The 4-isocyanatophenoxy group (an ether linkage) is generally an activating group. The oxygen atom's lone pairs can be donated into the ring via resonance, increasing electron density, particularly at the ortho and para positions. libretexts.orgorganicchemistrytutor.com
Ring B (Isocyanate-bearing Phenyl Ring): This ring contains the isocyanate group and the 4-chlorophenoxy group.
The isocyanate group (-NCO) is a very strong electron-withdrawing group due to the electronegativity of nitrogen and oxygen and the presence of pi-bonds. It is a powerful deactivating group and a meta-director. aakash.ac.in
The 4-chlorophenoxy group is an activating, ortho, para-director, as discussed previously.
| Aromatic Ring | Key Substituents | Overall Ring Activity | Predicted Major Substitution Position(s) |
|---|---|---|---|
| Ring A (Chlorinated) | -Cl, -OAr | Activated | Positions 2 and 6 (ortho to phenoxy group) |
| Ring B (Isocyanate) | -NCO, -OAr | Strongly Deactivated | Minor or no reaction. If forced, positions 3' and 5' (meta to isocyanate) |
Nucleophilic Aromatic Substitution Pathways (e.g., SNAr, Benzyne (B1209423) Mechanism)
Nucleophilic aromatic substitution (NAS) involves the replacement of a leaving group, in this case, the chlorine atom on Ring A. This can proceed through two primary mechanisms.
SNAr (Addition-Elimination) Mechanism: This pathway is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. youtube.com In this compound, the leaving group (Cl) is para to the isocyanatophenoxy group. The isocyanate moiety is strongly electron-withdrawing. Its ability to activate the ring for SNAr depends on the efficient transmission of its electronic effect through the phenoxy bridge. While diaryl ethers can transmit electronic effects, the activation is likely much weaker than if the -NCO group were directly on Ring A. Therefore, the SNAr reaction would likely require forcing conditions (high temperature, strong nucleophile) but is mechanistically plausible. libretexts.orgyoutube.com
Benzyne (Elimination-Addition) Mechanism: This mechanism does not require electron-withdrawing activating groups but instead proceeds under the action of an exceptionally strong base, such as sodium amide (NaNH₂). youtube.comlibretexts.org The base abstracts a proton ortho to the chlorine, followed by the elimination of the chloride ion to form a highly reactive benzyne intermediate. youtube.commasterorganicchemistry.com The nucleophile then adds to either carbon of the strained triple bond. For this molecule, abstraction of the proton at position 3 would lead to a single benzyne intermediate. Subsequent nucleophilic attack could occur at either position 3 or 4, potentially leading to a mixture of products where the incoming nucleophile is either at the original position of the chlorine or adjacent to it. libretexts.org
| Mechanism | Required Conditions | Key Intermediate | Predicted Outcome |
|---|---|---|---|
| SNAr (Addition-Elimination) | Strong nucleophile, heat; presence of electron-withdrawing group | Meisenheimer Complex | Substitution occurs only at C4 (ipso-substitution) |
| Benzyne (Elimination-Addition) | Very strong base (e.g., NaNH₂) | Benzyne | Potential for a mixture of substitution products (at C3 and C4) |
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira couplings)
The carbon-chlorine bond in this compound can serve as a handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions. Aryl chlorides are typically less reactive than the corresponding bromides and iodides, often requiring more specialized catalysts (e.g., those with bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes) or harsher reaction conditions. acs.orgresearchgate.net
Suzuki Coupling: This reaction couples the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) using a palladium catalyst and a base. nih.gov The presence of the isocyanate group could potentially interfere with the catalyst, making the choice of mild reaction conditions crucial.
Heck Reaction: The Heck reaction involves the coupling of the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is a powerful tool for vinylation of aryl halides. libretexts.org
Sonogashira Coupling: This reaction forms a bond between the aryl chloride and a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org It is a widely used method for the synthesis of arylalkynes.
For all these reactions, a significant challenge is the potential for the isocyanate group to react with nucleophilic reagents or catalyst species. Therefore, carefully selected, chemoselective catalytic systems would be necessary for a successful transformation. Nickel-based catalysts have also emerged as powerful alternatives for coupling reactions involving less reactive C-Cl and C-O bonds in aryl ethers. acs.orgnih.gov
Transformations at the Phenoxy Bridge
Cleavage Reactions
Diaryl ethers are known for their high thermal and chemical stability. The cleavage of the C-O bond in the phenoxy bridge of this compound is challenging and requires vigorous conditions. Common methods for cleaving diaryl ethers include:
Strong Protic Acids: Reagents like concentrated hydrobromic acid (HBr) or hydriodic acid (HI) at high temperatures can cleave the ether bond, although this would also likely hydrolyze the isocyanate group.
Reductive Cleavage: Certain transition-metal-free protocols, such as using a combination of a hydrosilane (e.g., triethylsilane) and a strong base, have been shown to effectively cleave C-O bonds in aromatic ethers. researchgate.net Catalytic hydrogenolysis over metal catalysts (e.g., Ni, Pd) is another potential route. rsc.org
Anodic Oxidation: Electrochemical methods have been reported for the cleavage of diaryl ethers, representing a milder alternative to harsh chemical reagents. rsc.org
Rearrangement Processes
While common ether rearrangements like the Claisen rearrangement (requiring an allyl group) are not applicable here, other transformations could be envisaged.
Smiles Rearrangement: This is an intramolecular nucleophilic aromatic substitution. While a classic Smiles rearrangement is unlikely, related anionic rearrangements of diaryl ethers have been reported, particularly when activated by strong electron-withdrawing groups. researchgate.net
Photochemical Rearrangements: UV irradiation can sometimes induce C-O bond cleavage and rearrangement in diaryl ethers, leading to the formation of biphenyl (B1667301) derivatives or other rearranged products. researchgate.net However, specific studies on this substrate are not available.
Kinetic and Thermodynamic Aspects of Key Reaction Pathways
Kinetics:
Electrophilic Aromatic Substitution: The rate-determining step is the initial attack by the electrophile to form the sigma complex. msu.edu This reaction would be significantly faster on Ring A (activated by the ether) than on Ring B (deactivated by the isocyanate). The activation energy for substitution on Ring B would be substantially higher.
Nucleophilic Aromatic Substitution (SNAr): The rate-determining step is the formation of the Meisenheimer complex. youtube.com The reaction rate is highly sensitive to the nature of the electron-withdrawing group. While the isocyanate group is potent, its distal position means the rate of SNAr on this substrate would be considerably slower than on a molecule like 1-chloro-4-nitrobenzene.
Thermodynamics:
Thermodynamic data such as enthalpy of formation, enthalpy of vaporization, and vapor pressure have been determined for related, simpler compounds like p-chlorophenyl isocyanate (CAS 104-12-1). nist.gov For example, the enthalpy of vaporization (ΔvapH) has been reported for this compound. nist.gov However, such data is absent for the more complex title molecule.
The cleavage of the diaryl ether bond is thermodynamically unfavorable and requires significant energy input (endothermic process) due to the strength of the C(sp²)-O bond.
Cross-coupling reactions are generally designed to be thermodynamically favorable, with the formation of stable products and inorganic salts driving the reaction to completion.
Polymer Science and Advanced Materials Research Incorporating 1 Chloro 4 Isocyanatophenoxy Benzene
Fabrication of Functional Materials
Membranes and Separation Technologies
Polyurethane (PU) and poly(urethane-urea) (PUU) membranes are widely investigated for various separation processes, including gas separation and pervaporation. nih.govdntb.gov.uadoi.org The performance of these membranes is highly dependent on the chemical nature and structure of the constituent monomers. doi.org The synthesis of polyurethane membranes typically involves the reaction of a diisocyanate with a polyol. orientjchem.org
While specific studies on membranes fabricated from p-chlorophenyl isocyanate are limited, the introduction of a chlorine atom on the phenyl ring of the isocyanate can be expected to influence membrane properties. For instance, in the context of gas separation, the polarity and intermolecular interactions within the polymer matrix are critical. The presence of the chloro- group would increase the polarity of the hard segments in a polyurethane, which could affect its interaction with different gas molecules and thus influence the membrane's selectivity and permeability. For example, polyurethane membranes have been studied for the separation of CO2/CH4, where the interaction between the gas molecules and the polymer matrix plays a key role. mdpi.com
General Performance of Polyurethane Membranes in Gas Separation
| Polymer System | Gas Pair | Selectivity | Permeability (Barrer) |
|---|---|---|---|
| Polyurethane-Zeolite | CO2/N2 | - | - |
| Polyetherimide/Polyvinyl Acetate | CO2/CH4 | - | - |
| Polyurethane-ZnO | CO2/CH4 | 18.75 | - |
Coatings and Adhesives
Polyurethanes and polyureas are extensively used in high-performance coatings and adhesives due to their excellent durability, chemical resistance, and versatility. mdpi.cominspenet.compolychem-systems.com.pl Polyurea coatings, formed from the rapid reaction of an isocyanate and a polyamine, are known for their fast curing times, high strength, and exceptional resistance to abrasion and chemicals. mdpi.cominspenet.compolychem-systems.com.plwikipedia.org They can be formulated as aromatic or aliphatic systems, with aromatic isocyanates generally providing higher mechanical and chemical resistance but lower UV stability. inspenet.com
The use of p-chlorophenyl isocyanate in a coating or adhesive formulation would classify it as an aromatic system. The chlorine atom would likely enhance the chemical resistance and potentially the flame retardant properties of the resulting polymer. However, it may also contribute to photodegradation upon exposure to UV light, a common characteristic of aromatic isocyanates. acs.org
Polyurethane adhesives function through the reaction of isocyanate groups with active hydrogen-containing substrates or through the crosslinking of polyol and isocyanate components. techscience.comshhansi.com The inclusion of p-chlorophenyl isocyanate would contribute to the adhesive's polarity and cohesive strength.
Typical Properties of Polyurea Coatings
| Property | Description |
|---|---|
| Curing Time | Very rapid, often within seconds to minutes. inspenet.compolychem-systems.com.pl |
| Durability | High resistance to abrasion, impact, and mechanical stress. inspenet.com |
| Chemical Resistance | Resistant to a wide range of chemicals, including solvents, acids, and alkalis. inspenet.com |
| Flexibility | High elongation capacity, allowing for absorption of structural movements. inspenet.com |
Fibers and Composites
Polyurethane chemistry is also utilized in the production of elastic fibers, such as spandex, and as matrix resins in composite materials. nih.gov The properties of these materials are governed by the segmented structure of the polyurethane, comprising hard and soft segments.
Elucidation of Structure-Property Relationships in Derived Polymeric Systems
The relationship between the chemical structure of the constituent monomers and the macroscopic properties of the resulting polymer is a fundamental aspect of polymer science. mdpi.comresearchgate.netdigitellinc.comresearchgate.net For polyurethanes and polyureas, the properties are largely determined by the microphase separation of hard and soft segments. researchgate.nethacettepe.edu.tr
The hard segments, formed from the reaction of the isocyanate and a chain extender, provide mechanical strength and thermal stability, while the soft segments, typically derived from a long-chain polyol, impart flexibility and elastomeric properties. mdpi.comhacettepe.edu.tr The structure of the isocyanate is a key determinant of the hard segment properties. mdpi.comresearchgate.net
The incorporation of p-chlorophenyl isocyanate would introduce a rigid, polar, and chlorinated aromatic moiety into the hard segments. This would be expected to have the following effects:
Increased Hard Segment Cohesion: The polar nature of the C-Cl bond and the rigidity of the phenyl ring would likely lead to stronger intermolecular interactions within the hard domains, such as dipole-dipole forces, in addition to hydrogen bonding between the urethane (B1682113) or urea (B33335) linkages. hacettepe.edu.tr This could result in a higher degree of phase separation and more defined hard domains.
Enhanced Thermal Stability: Aromatic isocyanates generally impart better thermal stability to polyurethanes compared to aliphatic isocyanates. nih.gov The presence of the chlorine atom might further enhance this effect. For instance, polyurethanes based on diphenylmethane (B89790) diisocyanate (MDI), an aromatic diisocyanate, generally show good thermal stability. nih.govias.ac.in
General Influence of Isocyanate Structure on Polyurethane Properties
| Isocyanate Type | Resulting Polymer Properties |
|---|---|
| Aromatic (e.g., MDI, TDI) | High rigidity, strength, and thermal stability. Prone to UV degradation. acs.orgnih.gov |
| Aliphatic (e.g., HDI, IPDI) | Good light stability, flexibility, and weather resistance. mdpi.comresearchgate.net |
While these general principles provide a framework for understanding the potential impact of using p-chlorophenyl isocyanate, detailed experimental data from studies specifically utilizing this monomer are necessary for a precise elucidation of the structure-property relationships in the resulting polymers.
Advanced Spectroscopic and Analytical Methodologies in Research
High-Resolution NMR Spectroscopy for Structural Elucidation of Intermediates and Products
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.
One-dimensional (1D) NMR spectra, such as ¹H (proton) and ¹³C (carbon-13), offer foundational information about the types and numbers of different atoms in the molecule.
¹H NMR: The proton NMR spectrum of 1-Chloro-4-(isocyanatophenoxy)benzene is expected to show distinct signals for the aromatic protons on its two benzene (B151609) rings. Due to the para-substitution on both rings, the protons on each ring would likely appear as a complex set of two doublets, often referred to as an AA'BB' system. The protons on the ring attached to the electronegative chlorine atom and the ether oxygen would have different chemical shifts from the protons on the ring bonded to the isocyanate group and the ether oxygen. The integration of these signals would confirm the presence of four protons on each ring.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom. Carbons directly attached to the electronegative chlorine, oxygen, and nitrogen atoms would appear at characteristic downfield shifts. The carbon of the isocyanate group (-NCO) would have a particularly distinct chemical shift.
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning these signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify which protons are adjacent on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in confirming the ether linkage by showing a correlation between the protons on one ring and the oxygen-bound carbon of the other ring.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Values are estimates based on analogous structures and substituent effects. Actual experimental values may vary.)
| Atom Position | Technique | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|---|
| Protons on Chlorinated Ring | ¹H NMR | ~7.0-7.4 | d (doublet) |
| Protons on Isocyanate Ring | ¹H NMR | ~7.1-7.5 | d (doublet) |
| C-Cl | ¹³C NMR | ~128-132 | - |
| C-O (Chlorinated Ring) | ¹³C NMR | ~155-160 | - |
| C-O (Isocyanate Ring) | ¹³C NMR | ~150-155 | - |
| C-NCO | ¹³C NMR | ~130-135 | - |
| C=N=O | ¹³C NMR | ~122-128 | - |
The isocyanate group is highly reactive and can be used to synthesize polymers, such as polyurethanes or polyureas. If this compound were used as a monomer, Solid-State NMR (ssNMR) would be essential for characterizing the resulting polymeric structure. Unlike solution-state NMR, ssNMR analyzes samples in their solid form, providing insights into the morphology, crystallinity, and local molecular environment within the polymer matrix.
Vibrational Spectroscopy for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups within a molecule by measuring the vibrations of its bonds.
FT-IR spectroscopy is particularly effective for identifying polar functional groups. The spectrum of this compound would be dominated by an extremely strong and sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group, typically appearing around 2250-2275 cm⁻¹. Other key expected absorptions would include:
Ar-O-Ar stretching: Asymmetric and symmetric stretches for the diaryl ether linkage.
C-Cl stretching: A band in the fingerprint region indicating the carbon-chlorine bond.
Aromatic C=C and C-H stretching and bending: Multiple bands characteristic of the para-disubstituted benzene rings.
FT-IR is also invaluable for monitoring reactions involving the isocyanate group. The disappearance of the strong isocyanate peak would indicate its conversion into another functional group, such as a urethane (B1682113) or urea (B33335).
Raman spectroscopy is a complementary technique to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectroscopy would be useful for analyzing the symmetric vibrations of the aromatic rings and the C-Cl bond. The isocyanate group also produces a strong Raman signal, which can be used for reaction monitoring.
Table 2: Key Predicted Vibrational Frequencies for this compound (Note: Values are estimates based on characteristic group frequencies.)
| Functional Group / Bond | Spectroscopic Technique | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) Asymmetric Stretch | FT-IR | 2250 - 2275 | Very Strong, Sharp |
| Aromatic C=C Stretch | FT-IR / Raman | 1450 - 1600 | Medium to Strong |
| Aryl Ether (Ar-O-Ar) Asymmetric Stretch | FT-IR | 1230 - 1270 | Strong |
| Aromatic C-H Bending (out-of-plane) | FT-IR | 800 - 860 | Strong (para-substitution) |
| C-Cl Stretch | FT-IR / Raman | 1000 - 1100 | Medium to Strong |
Mass Spectrometry for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns.
For this compound (C₁₃H₈ClNO₂), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental composition. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic isotopic pattern would be observed for the molecular ion due to the presence of the chlorine-37 isotope (approximately one-third the abundance of the chlorine-35 isotope), resulting in a significant M+2 peak.
Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule. The analysis of these fragments helps to piece together the molecular structure. Likely fragmentation pathways would include:
Cleavage of the ether bonds, leading to ions corresponding to the chlorophenoxy and isocyanatophenoxy moieties.
Loss of a CO molecule from the isocyanate group.
Loss of the chlorine atom.
Table 3: Predicted Mass Spectrometry Data for this compound (Note: Based on the chemical formula C₁₃H₈ClNO₂)
| Analysis | Predicted Value / Observation |
|---|---|
| Chemical Formula | C₁₃H₈ClNO₂ |
| Molecular Weight (for ³⁵Cl) | 245.66 g/mol |
| Molecular Ion Peak (M⁺, m/z) | ~245 |
| Isotopic Peak (M+2, for ³⁷Cl) | ~247 (approx. 32% intensity of M⁺) |
| Key Predicted Fragments (m/z) | [C₆H₄NCO]⁺, [C₆H₄ClO]⁺, [C₆H₄Cl]⁺ |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of this compound. Unlike standard mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, typically to four or more decimal places. This accuracy allows for the determination of the elemental composition of the molecule from its exact mass.
For this compound (C₁₃H₈ClNO₂), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. This high-resolution data is critical for differentiating it from other compounds that may have the same nominal mass but a different elemental formula. Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for such analyses, as it typically generates the protonated molecule, [M+H]⁺, with minimal fragmentation.
Table 1: Theoretical Isotopic Masses for this compound
| Isotope Formula | Theoretical m/z |
| ¹²C₁₃¹H₈³⁵Cl¹⁴N¹⁶O₂ | 245.0243 |
| ¹²C₁₂¹³C¹H₈³⁵Cl¹⁴N¹⁶O₂ | 246.0277 |
| ¹²C₁₃¹H₈³⁷Cl¹⁴N¹⁶O₂ | 247.0214 |
Note: Data is illustrative and based on theoretical calculations.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry, or MS/MS, provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org This technique is instrumental in confirming the connectivity of atoms within this compound. In an MS/MS experiment, the molecular ion or a protonated molecule of the compound is first isolated in the mass spectrometer. amazonaws.com This precursor ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally significant fragments. unt.edu
Studies on substituted diphenyl ethers have shown that their protonated ions undergo characteristic rearrangement and fragmentation reactions upon collision-induced dissociation. nih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the ether linkage and the loss of the isocyanate group. The fragmentation pattern provides a veritable fingerprint of the molecule, allowing for its confident identification and differentiation from isomers.
Table 2: Plausible Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |
| 245.02 | [C₆H₄ClNO]⁺ | C₇H₄O |
| 245.02 | [C₇H₄NO₂]⁺ | C₆H₄Cl |
| 245.02 | [C₆H₄Cl]⁺ | C₇H₄NO₂ |
Note: This data is predictive, based on common fragmentation patterns of related structures.
X-ray Diffraction and Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, a detailed electron density map of the molecule can be constructed, revealing exact bond lengths, bond angles, and torsional angles. mdpi.com
While a specific crystal structure for this compound is not publicly available, the technique would provide invaluable information. It would confirm the planar geometry of the benzene rings and the geometry of the ether linkage and isocyanate group. Furthermore, the analysis of the crystal packing would reveal intermolecular interactions, such as dipole-dipole interactions or π-stacking, which govern the solid-state properties of the material. Studies on similarly substituted diphenyl ethers and other aromatic compounds have successfully used this method to elucidate their detailed molecular and supramolecular structures. researchgate.netmdpi.com
Chromatographic and Hyphenated Techniques for Purity and Composition Analysis
Chromatographic methods are essential for separating this compound from impurities, starting materials, and byproducts. When coupled with a detector like a mass spectrometer, these techniques provide a powerful tool for both qualitative and quantitative analysis.
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. hpst.cz In this method, the sample is injected into a gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. As the separated components exit the column, they enter a mass spectrometer, which generates a mass spectrum for each component. thermofisher.com
The analysis of the closely related p-chlorophenyl isocyanate by GC-MS provides insight into the expected behavior of this compound. nih.gov The mass spectrum would likely show a prominent molecular ion peak, and the fragmentation pattern would be dominated by cleavages at the ether linkage and loss of the isocyanate group, providing confirmatory structural information. GC-MS is particularly useful for assessing the purity of a sample and identifying any volatile impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purification of compounds that may not be suitable for GC analysis due to low volatility or thermal instability. For aromatic isocyanates, reversed-phase HPLC is a common analytical approach. nih.govsemanticscholar.org
In a typical reversed-phase HPLC method for this compound, a nonpolar stationary phase (like C18) would be used with a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases. Detection is often accomplished using a UV detector, as the aromatic rings in the molecule absorb UV light. For enhanced sensitivity and selectivity, especially at trace levels, derivatization of the isocyanate group with a reagent like 1-(2-pyridyl)piperazine (B128488) or di-n-butylamine can be employed, followed by detection of the resulting urea derivative. semanticscholar.orgnih.gov HPLC is the method of choice for determining the purity of the compound and for monitoring the progress of reactions in which it is a reactant.
Thermal Analysis Techniques for Polymer Characterization (e.g., DSC, TGA for derived polymers)
The isocyanate group of this compound makes it a valuable monomer for the synthesis of polymers such as polyurethanes and polyureas. Thermal analysis techniques are critical for characterizing the properties of these resulting polymers.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com For a polymer derived from this compound, TGA can determine its thermal stability and decomposition profile. The resulting TGA curve provides information on the temperatures at which degradation occurs. Polyurethanes derived from aromatic isocyanates generally exhibit good thermal stability. nih.gov
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. It is used to determine key thermal transitions in polymers, such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). For polyurethanes, DSC can reveal information about the microphase separation of the hard segments (derived from the diisocyanate) and soft segments (derived from a polyol). aip.org The Tg is a critical parameter as it defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Table 3: Illustrative Thermal Properties of a Polyurethane Derived from an Aromatic Isocyanate
| Analytical Technique | Property Measured | Typical Value Range |
| TGA | Onset of Decomposition (in N₂) | 300 - 350 °C |
| DSC | Glass Transition Temperature (Tg) | -70 to 100 °C |
| DSC | Melting Temperature (Tm) of Hard Segments | 150 - 250 °C |
Note: These values are representative for polyurethanes and can vary significantly based on the specific co-monomers and polymer structure. mdpi.com
An in-depth examination of the chemical compound this compound through the lens of theoretical and computational chemistry reveals significant insights into its molecular properties and reactivity. These computational approaches are indispensable for elucidating complex characteristics that are challenging to probe through experimental means alone.
Emerging Research Areas and Future Directions for 1 Chloro 4 Isocyanatophenoxy Benzene
Integration into Advanced Functional Materials Research
The integration of 1-Chloro-4-(isocyanatophenoxy)benzene into advanced functional materials represents a significant, albeit largely unexplored, area of research. The compound's rigid aromatic core, comprised of two phenyl rings linked by an ether bond, provides a stable, planar structure that is often desirable in materials science. The presence of a chlorine atom can modify the electronic properties of the benzene (B151609) ring and potentially enhance flame retardant characteristics in resulting materials.
The terminal isocyanate (-NCO) group is a key reactive handle for covalently incorporating the molecule into polymer matrices or onto surfaces. In the context of optoelectronics , this structure could be explored for creating novel polymers with tailored refractive indices or dielectric properties. For instance, its reaction with hydroxyl- or amino-functionalized chromophores could lead to new electro-optic materials.
In the realm of smart materials , the diphenyl ether linkage allows for a degree of conformational flexibility. Polymers derived from this monomer could potentially exhibit stimuli-responsive behavior, such as changes in shape or solubility in response to thermal or chemical triggers. Future research would likely focus on synthesizing and characterizing polymers incorporating this moiety to assess their thermal stability, mechanical properties, and responsiveness for applications in sensors or actuators.
Catalytic Transformations and C-H Activation Strategies Involving the Compound
Modern synthetic chemistry increasingly relies on the direct functionalization of carbon-hydrogen (C-H) bonds to streamline the synthesis of complex molecules. The aromatic rings of this compound present multiple C-H bonds that are potential targets for such transformations. Future research could investigate transition-metal-catalyzed C-H activation strategies to introduce new functional groups onto either of the phenyl rings.
Such strategies could enable the synthesis of a diverse library of derivatives from a single starting material, bypassing more traditional multi-step synthetic routes. For example, palladium- or rhodium-catalyzed ortho-alkenylation or arylation could add complexity to the molecule, creating precursors for advanced materials or biologically active compounds. A key research challenge would be achieving regioselectivity—directing the C-H activation to a specific position on one of the two distinct aromatic rings. The electronic influence of the chloro, ether, and isocyanate-precursor groups would be a critical factor in controlling this selectivity.
Applications in Targeted Chemical Synthesis of Complex Molecules
The most immediate research application for this compound is as a specialized building block, or synthon, in the targeted synthesis of complex organic molecules. The isocyanate group is exceptionally reactive toward nucleophiles such as alcohols, amines, and thiols, leading to the stable formation of carbamates, ureas, and thiocarbamates, respectively. This reactivity makes it an ideal reagent for linking the chlorinated diphenyl ether scaffold to other molecular fragments.
In agrochemical and pharmaceutical research, the chlorinated diphenyl ether core is a known pharmacophore found in some bioactive compounds. For example, the synthesis of the anthelmintic drug rafoxanide (B1680503) involves an intermediate with a similar chloro-phenoxy-aniline structure. nih.gov By reacting this compound with a library of complex amines or alcohols, researchers could rapidly generate novel urea (B33335) and carbamate (B1207046) derivatives for biological screening. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of the chlorinated diphenyl ether scaffold.
| Nucleophile | Reagent Class | Resulting Linkage | Potential Product Class |
| R-OH | Alcohol | Carbamate | Urethanes |
| R-NH₂ | Primary Amine | Urea | Substituted Ureas |
| R₂-NH | Secondary Amine | Urea | Substituted Ureas |
| R-SH | Thiol | Thiocarbamate | Thiourethanes |
This table outlines the potential reactions of the isocyanate group for creating diverse molecular structures.
Development of Novel Polymerization Techniques and Controlled Polymer Synthesis
The isocyanate functionality positions this compound as a valuable monomer for polymer synthesis. As a monofunctional isocyanate, it can act as a chain-capping or chain-terminating agent in polyurethane or polyurea synthesis, allowing for precise control over molecular weight. It could also be used to graft the chlorinated diphenyl ether group onto the backbone of existing polymers that have reactive side chains (e.g., hydroxyl groups), thereby modifying their surface properties, solubility, or thermal characteristics.
A significant future direction would be the development of controlled polymerization techniques that utilize this monomer. For instance, its incorporation into living polymerization processes could lead to the creation of well-defined block copolymers. One block could contain the this compound moiety, imparting specific properties, while another block could provide different functionality. Research in this area would focus on optimizing reaction conditions to achieve high conversion and low polydispersity, enabling the creation of advanced polymeric materials with precisely engineered architectures.
Environmental Fate and Degradation Studies of Derived Compounds in Research Settings
While no environmental fate studies have been conducted on this compound itself, its structure allows for predictions about its behavior in research settings. The isocyanate group is known to react readily with water, which would likely be the initial and rapid transformation step in an aqueous environment. This hydrolysis reaction would convert the isocyanate to an unstable carbamic acid, which would then decompose to release carbon dioxide and the corresponding amine, 1-chloro-4-(4-aminophenoxy)benzene.
The subsequent environmental fate would be determined by the persistence and degradation of this resulting aromatic amine and the stable chlorinated diphenyl ether core. Research into the biodegradation of analogous compounds, such as 1-chloro-4-nitrobenzene, has shown that microorganisms can cleave the aromatic ring through dioxygenase enzymes. nih.govresearchgate.net Future research could investigate whether microbial consortia can similarly degrade the amine derivative of this compound. Such studies, conducted in controlled laboratory settings, would aim to identify potential degradation pathways and metabolic intermediates, providing insight into the persistence of this chemical scaffold.
Advancements in Automated Synthesis and High-Throughput Screening of its Reactions
The chemical properties of this compound make it an excellent candidate for integration into modern automated synthesis and high-throughput screening (HTS) platforms. nih.gov Automated flow chemistry systems could be employed to optimize the synthesis of the compound itself or to perform its subsequent reactions in a highly controlled and efficient manner. beilstein-journals.org
The high reactivity of the isocyanate group is particularly well-suited for HTS. A research workflow could involve dispensing this compound into a multi-well plate, followed by the addition of a diverse library of reactants (e.g., thousands of different amines or alcohols). Automated liquid handlers and robotic systems would facilitate this process, allowing for the rapid generation of a large library of novel urea or carbamate compounds. Subsequent analysis, also automated, could then screen these new compounds for desired properties, dramatically accelerating the discovery process in materials science, agrochemistry, or pharmaceutical lead generation.
Q & A
Basic Questions
Q. What safety protocols are critical when handling 1-Chloro-4-(isocyanatophenoxy)benzene in laboratory settings?
- Methodological Answer : Implement engineering controls (e.g., closed systems, local exhaust ventilation) and personal protective equipment (PPE), including respiratory protection (vapor respirators), nitrile gloves, and safety goggles. Use safety showers and eye-wash stations as per industrial hygiene standards. Avoid skin contact due to the reactivity of isocyanate groups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Utilize high-resolution -NMR (e.g., 126 MHz in CDCl) and -NMR (376 MHz) to resolve aromatic and isocyanate functional groups. Coupled with DEPTQ experiments, these methods confirm molecular structure and substituent positions .
Q. How can researchers design a purification protocol for this compound?
- Methodological Answer : Employ recrystallization using solvents like dichloromethane/hexane mixtures. Monitor purity via HPLC with UV detection (λ = 254 nm) and confirm crystalline phases via X-ray diffraction, as demonstrated in hydrate/complex purification workflows .
Advanced Research Questions
Q. How can synthesis routes be optimized to minimize byproducts in this compound production?
- Methodological Answer : Use photoredox catalysis to enhance selectivity in nucleophilic substitutions. For example, radical-polar crossover methods reduce side reactions in fluorinated analogs. Adjust reaction temperatures (e.g., 0–25°C) and catalyst loading (1–5 mol%) to suppress dimerization .
Q. What computational models predict the environmental persistence of metabolites derived from this compound?
- Methodological Answer : Apply density functional theory (DFT) to estimate degradation pathways and half-lives. Compare with experimental data on analogous chlorinated aromatics (e.g., DDE) to assess bioaccumulation potential. Use QSAR models to predict metabolite toxicity .
Q. How do steric and electronic factors influence the reactivity of the isocyanate group in cross-coupling reactions?
- Methodological Answer : Investigate via Hammett plots to correlate substituent effects with reaction rates. For example, electron-withdrawing groups (e.g., -Cl) increase electrophilicity of the isocyanate, enhancing reactivity in Pd-catalyzed couplings. Steric hindrance from the phenoxy group may require bulky ligands (e.g., XPhos) to improve yields .
Q. What analytical strategies resolve contradictions in thermal stability data for this compound?
- Methodological Answer : Combine thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds. Cross-validate with accelerated stability studies (40°C/75% RH) and monitor degradation products via GC-MS. Conflicting data may arise from impurities or polymorphic forms .
Q. How is this compound utilized in pharmaceutical intermediate synthesis?
- Methodological Answer : React with amino acids (e.g., L-proline) to form crystalline complexes for drug delivery systems. Optimize reaction stoichiometry (1:1 molar ratio) in anhydrous THF under nitrogen. Characterize complexes via single-crystal XRD and FTIR to confirm hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
